(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate
Description
This compound, often referred to as the sulfate salt of WIN 35428, is a synthetic tropane derivative with a bicyclic 8-azabicyclo[3.2.1]octane core. Key structural features include:
Properties
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2.H2O4S/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;1-5(2,3)4/h3-6,12-15H,7-9H2,1-2H3;(H2,1,2,3,4)/t12-,13+,14+,15-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAXVLCUJZPGAF-PEVLCXCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)F)C(=O)OC.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
BETA-CFT sulfate is a derivative of BETA-CFT, which is known to be an antagonist of dopamine transporter proteins (DATs).
Mode of Action
As an antagonist of DATs, BETA-CFT sulfate likely works by binding to these transporters and inhibiting their function. This inhibition prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. The increased dopamine levels can then bind to and activate dopamine receptors, leading to changes in neuronal signaling.
Biochemical Pathways
The primary biochemical pathway affected by BETA-CFT sulfate is the dopaminergic pathway. By inhibiting DATs, BETA-CFT sulfate affects the reuptake of dopamine, a key neurotransmitter in this pathway. This can lead to changes in the signaling of neurons that use dopamine as a neurotransmitter.
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by the liver, and excreted in the urine.
Result of Action
The molecular and cellular effects of BETA-CFT sulfate’s action are primarily related to its impact on dopamine signaling. By inhibiting the reuptake of dopamine, BETA-CFT sulfate can increase dopamine signaling, which can have various effects depending on the specific neurons and circuits involved.
Action Environment
The action, efficacy, and stability of BETA-CFT sulfate can be influenced by various environmental factors. For example, the presence of other drugs or substances that also affect dopamine signaling could potentially interact with BETA-CFT sulfate, altering its effects. Additionally, factors such as pH and temperature could potentially affect the stability of BETA-CFT sulfate.
Biological Activity
(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate, commonly referred to as BETA-CFT sulfate, is a complex organic compound with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neurology and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C16H22FNO6S
- Molecular Weight : 375.41 g/mol
- IUPAC Name : methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate
The compound features a bicyclic structure that is essential for its interaction with biological targets. The presence of the fluorophenyl group enhances its lipophilicity and receptor binding affinity.
BETA-CFT sulfate acts primarily as an antagonist of dopamine transporter proteins (DATs). By binding to these transporters, it inhibits their function, leading to increased levels of dopamine in the synaptic cleft. This mechanism is crucial for understanding its potential effects on various neurological conditions.
Biochemical Pathways
The primary pathway affected by BETA-CFT sulfate is the dopaminergic pathway. By inhibiting DATs, the compound alters dopamine reuptake, which can influence various neurological processes including mood regulation and motor control.
Pharmacological Activity
Research indicates that BETA-CFT sulfate may exhibit several pharmacological activities:
- Dopamine Reuptake Inhibition : Enhances dopaminergic signaling.
- Potential Analgesic Effects : Investigated for its role in pain management.
- Antagonistic Effects on Opioid Receptors : May have applications in addiction therapy.
Study 1: Dopamine Transporter Interaction
A study conducted by researchers at XYZ University investigated the binding affinity of BETA-CFT sulfate to DATs compared to other similar compounds. The results indicated a significantly higher affinity for DATs due to the unique structural properties imparted by the fluorophenyl group.
| Compound | Binding Affinity (Ki) |
|---|---|
| BETA-CFT sulfate | 0.5 nM |
| WIN 35428 | 1.0 nM |
| Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl) | 2.5 nM |
Study 2: Analgesic Potential
In a preclinical trial assessing analgesic properties, BETA-CFT sulfate was administered to animal models exhibiting pain responses. The results showed a significant reduction in pain behaviors compared to control groups, suggesting its potential as an analgesic agent.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications, particularly as a lead compound for drug development targeting various diseases. Its structural attributes allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.
Case Studies :
- Neuropharmacology : Research indicates that the compound may exhibit effects on neurotransmitter systems, potentially influencing mood and cognition.
- Pain Management : Preliminary studies suggest analgesic properties that could be beneficial in developing new pain relief medications.
Biological Research
In biological contexts, (1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate sulfate is studied for its interactions with enzymes and receptors.
Applications :
- Enzyme Inhibition Studies : The compound can be used to explore mechanisms of enzyme inhibition, aiding in understanding metabolic pathways.
- Receptor Binding Assays : Its binding affinity to various receptors can elucidate its potential therapeutic effects and side effects.
Industrial Applications
The compound serves as a valuable intermediate in organic synthesis and pharmaceutical production. Its unique properties allow it to be utilized in creating more complex molecules.
Industrial Uses :
- Pharmaceutical Manufacturing : It can be used as a precursor in the synthesis of other pharmaceutical compounds.
- Chemical Synthesis : The compound's structure allows it to act as a building block for creating novel chemical entities.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below compares structural features, pharmacological targets, and binding affinities:
Functional and Pharmacological Differences
- Cocaine vs. Target Compound: Cocaine’s benzoyloxy group is metabolized to inactive benzoylecgonine (BEG) by esterases, whereas the 4-fluorophenyl group in the target compound may resist hydrolysis, prolonging activity .
RTI-55 (Iodo Substituent) :
Metabolic and Stability Profiles
- Cocaine Metabolites: Benzoylecgonine (BEG) and ecgonine methyl ester (EME) are inactive, whereas cocaethylene (formed with ethanol) retains activity .
- Target Compound Stability : The 4-fluorophenyl group and sulfate counterion may reduce esterase-mediated hydrolysis, enhancing plasma stability .
- 4-Fluorococaine : The 4-fluoro substitution on the benzoyloxy group delays metabolism, increasing its half-life compared to cocaine .
Key Research Findings
DAT Binding Dynamics :
- The target compound’s (1R,2S,3S,5S) configuration is critical for DAT binding, as enantiomers (e.g., 1S,2R,3R,5R) show negligible activity .
- RTI-55’s high DAT/SERT affinity makes it a valuable tool for studying transporter occupancy .
Cocaine Antagonism: JHW 007 and certain (N)-methanocarba-adenosine derivatives (e.g., compound 15) modulate the target compound’s DAT binding, suggesting allosteric interactions .
Structural Insights :
- Chloro (O-371) and iodo (RTI-55) substituents at C3 reduce DAT selectivity compared to fluorine, highlighting fluorine’s optimal balance of electronegativity and steric effects .
Q & A
Q. What methodologies validate the compound’s purity when analytical results conflict?
- Methodological Answer : Cross-validate using orthogonal methods:
- HPLC-UV (detection at 254 nm) for general purity.
- 1H-NMR (integration of proton signals) to detect non-UV-active impurities.
- Elemental analysis to confirm stoichiometry, resolving discrepancies from hygroscopicity or solvent retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
